molecular formula C10H12N2O B11914150 N-Methylindoline-5-carboxamide

N-Methylindoline-5-carboxamide

Cat. No.: B11914150
M. Wt: 176.21 g/mol
InChI Key: XIQOAHUWXFGLSS-UHFFFAOYSA-N
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Description

N-Methylindoline-5-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylindoline-5-carboxamide typically involves the N-methylation of indoline derivatives. One common method employs phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent, which is safe, non-toxic, and easy to handle . The reaction conditions usually involve refluxing the reactants in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-Methylindoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines .

Scientific Research Applications

N-Methylindoline-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylindoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of biochemical pathways .

Comparison with Similar Compounds

  • Indole-2-carboxamide
  • Indole-3-carboxamide
  • Azaindole derivatives

Comparison: N-Methylindoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole-2-carboxamide and indole-3-carboxamide, this compound exhibits different reactivity and interaction profiles with enzymes and proteins .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-5-carboxamide

InChI

InChI=1S/C10H12N2O/c1-11-10(13)8-2-3-9-7(6-8)4-5-12-9/h2-3,6,12H,4-5H2,1H3,(H,11,13)

InChI Key

XIQOAHUWXFGLSS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

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